![molecular formula C15H11F3N4O B2768843 1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-62-2](/img/structure/B2768843.png)

1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

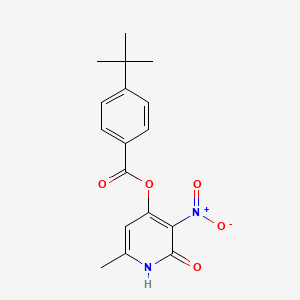

The compound is a complex organic molecule that contains a tetraazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group . Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom. The methoxyphenyl and trifluoromethylphenyl groups are aromatic rings with different substituents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications

Corrosion Inhibition

The study on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel in hydrochloric acid medium demonstrates significant corrosion inhibition, reaching efficiency up to 98% at a specific concentration. The polarisation curves suggest that 4-MAT acts as a mixed inhibitor, impacting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces, in the hydrochloric acid solution, aligns with Langmuir’s isotherm, indicating strong chemisorption (Bentiss et al., 2009).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives has highlighted their antimicrobial properties. A study synthesizing 1,5-disubstituted 1,2,3-triazoles demonstrated antibacterial and antifungal activities against several pathogens, including Gram-positive and Gram-negative bacteria, and Candida albicans fungus (Vo, 2020). Another study on new 1,2,4-triazole derivatives found that some compounds exhibited significant antimicrobial activities, potentially offering insights into novel antimicrobial research (Bektaş et al., 2007).

Synthesis and Applications in Organic Chemistry

The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction from primary amine, ketones, and 4-nitrophenyl azide illustrates the versatility of triazole compounds in organic synthesis. The structural elucidation of these compounds underscores the potential for further chemical and pharmacological studies (Vo, 2020). Another study on the efficient regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles highlights the importance of triazoles in the development of novel chemical entities, with potential implications across various fields of chemistry and biology (Mansueto et al., 2014).

Anticancer and Antitumor Activities

Several studies on 1,2,4-triazole derivatives have demonstrated their potential in anticancer and antitumor therapies. For instance, novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties were synthesized and showed potent cytotoxic activities against various human cancer cell lines, indicating the promise of triazole derivatives as cytotoxic agents in cancer treatment (Liu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O/c1-23-13-7-5-12(6-8-13)22-14(19-20-21-22)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKXBDRYLKMLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2768776.png)

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)